Cas no 1040659-36-6 (N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a specialized organic compound with significant advantages in its application. This compound exhibits high purity and stability, making it ideal for complex chemical reactions. Its unique structure contributes to its efficacy in various chemical processes, including pharmaceutical synthesis.
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide structure
1040659-36-6 structure
Product name:N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No:1040659-36-6
MF:C19H25N3O3S2
Molecular Weight:407.550101995468
CID:5943037
PubChem ID:27378039

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
    • F5382-1128
    • N-(cyclohexylmethyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide
    • AKOS024508316
    • 1040659-36-6
    • N-(cyclohexylmethyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
    • VU0643067-1
    • インチ: 1S/C19H25N3O3S2/c1-27(24,25)17-9-7-15(8-10-17)21-19-22-16(13-26-19)11-18(23)20-12-14-5-3-2-4-6-14/h7-10,13-14H,2-6,11-12H2,1H3,(H,20,23)(H,21,22)
    • InChIKey: NKWGNVRUIAFEDY-UHFFFAOYSA-N
    • SMILES: S1C(NC2C=CC(=CC=2)S(C)(=O)=O)=NC(=C1)CC(NCC1CCCCC1)=O

計算された属性

  • 精确分子量: 407.13373402g/mol
  • 同位素质量: 407.13373402g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 580
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • XLogP3: 3.7

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5382-1128-10μmol
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5382-1128-20μmol
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5382-1128-20mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
20mg
$99.0 2023-09-10
Life Chemicals
F5382-1128-25mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
25mg
$109.0 2023-09-10
Life Chemicals
F5382-1128-3mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
3mg
$63.0 2023-09-10
Life Chemicals
F5382-1128-30mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
30mg
$119.0 2023-09-10
Life Chemicals
F5382-1128-5mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
5mg
$69.0 2023-09-10
Life Chemicals
F5382-1128-2μmol
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5382-1128-40mg
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
40mg
$140.0 2023-09-10
Life Chemicals
F5382-1128-5μmol
N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
1040659-36-6
5μmol
$63.0 2023-09-10

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide 関連文献

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamideに関する追加情報

Introduction to N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide and Its Significance in Modern Chemical Biology

N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide, with a CAS number of 1040659-36-6, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This molecule, characterized by its complex aromatic and heterocyclic framework, represents a fascinating subject of study for researchers exploring novel pharmacological targets.

The structural composition of N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide encompasses several key functional groups that contribute to its biological activity. The presence of a cyclohexylmethyl moiety provides steric bulk, which can influence the compound's solubility and interaction with biological targets. Additionally, the thiazole ring, a well-known pharmacophore in medicinal chemistry, is integrated into the molecule, offering potential for various biological interactions.

The amide and sulfonamide functionalities further enhance the compound's complexity and versatility. These groups are frequently found in biologically active molecules and have been extensively studied for their roles in modulating enzyme activity and receptor binding. The combination of these features makes N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have shown efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific modification of N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide with a 4-methanesulfonylphenyl group introduces additional potential for selective targeting of biological pathways.

Research studies have begun to explore the pharmacological profile of this compound. Initial experiments suggest that it exhibits promising interactions with certain enzymes and receptors, which could be exploited for therapeutic purposes. For instance, the sulfonamide moiety may interact with specific amino acid residues in target proteins, modulating their activity. This interaction could be particularly relevant in diseases where enzyme dysregulation plays a crucial role.

The cyclohexylmethyl group also contributes to the compound's overall pharmacokinetic properties. By introducing steric hindrance, this group can influence how the molecule is metabolized and distributed within the body. Understanding these properties is essential for optimizing drug delivery systems and ensuring maximal therapeutic efficacy.

Advanced computational methods have been employed to predict the binding affinity and mode of interaction between N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide and its potential biological targets. These studies have provided valuable insights into the molecular interactions that underpin its biological activity. For example, molecular docking simulations have revealed that this compound can bind effectively to certain protein receptors, suggesting its potential as an inhibitor or activator of these pathways.

The synthesis of N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide represents another area of interest within the chemical biology community. Researchers have developed novel synthetic routes that allow for efficient production of this compound while maintaining high purity standards. These advancements in synthetic methodology are crucial for enabling further exploration of its biological properties.

Evaluation of the compound's toxicity profile is also an important aspect of its development as a potential therapeutic agent. Preliminary toxicology studies have been conducted to assess its safety and identify any potential adverse effects. These studies are essential for ensuring that the compound can be used safely in clinical settings if further developed.

The future directions for research on N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide are multifaceted. Further investigation into its mechanism of action will be crucial for understanding how it interacts with biological targets and produces its effects. Additionally, exploring analogs of this compound may reveal new derivatives with enhanced potency or selectivity.

Collaborative efforts between chemists and biologists will be essential for maximizing the potential of this compound. By combining expertise in synthetic chemistry with insights from biological research, scientists can develop more effective therapeutic strategies based on N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide and related molecules.

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